1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one
Overview
Description
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused ring structure, which includes a pyrrole ring fused to a pyrimidine ring The presence of a methyl group at the first position and a phenyl group at the seventh position further defines its chemical structure
Mechanism of Action
Target of Action
Similar pyrrolopyrimidine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Related pyrrolopyrimidine derivatives have been shown to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
Fgfr inhibitors, like related pyrrolopyrimidine derivatives, are known to disrupt the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related pyrrolopyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one can be synthesized through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolopyrimidine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups like nitro, bromo, or alkyl groups.
Scientific Research Applications
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Comparison with Similar Compounds
7-Deazaadenines: These compounds share a similar pyrrolopyrimidine core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds also have a fused pyrrole-pyrimidine structure and are used in similar applications.
Uniqueness: 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one is unique due to the specific substitution pattern of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that differentiate it from other similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
1-methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-15-13-9-12(11-5-3-2-4-6-11)10-16(13)8-7-14(15)17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAROBCQHGSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN2C1=CC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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